molecular formula C20H19NO7 B3714654 2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B3714654
M. Wt: 385.4 g/mol
InChI Key: LCERMEIBFKOZPF-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines a furan ring with a dioxane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves multiple steps. One common approach is the condensation of a furan derivative with a dioxane-dione precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-methylphenol
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3,5-Di-tert-butylbromobenzene

Uniqueness

Compared to similar compounds, 2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione stands out due to its unique combination of a furan ring and a dioxane-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-2-methyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-19(2,3)20(4)27-17(22)15(18(23)28-20)11-14-8-9-16(26-14)12-6-5-7-13(10-12)21(24)25/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERMEIBFKOZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
Reactant of Route 2
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2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
2-Tert-butyl-2-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

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